2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid
Description
This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a cyclopropane ring. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine . The cyclopropane moiety introduces steric strain and rigidity, which can influence peptide conformation and stability.
Properties
Molecular Formula |
C21H20N2O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropanecarbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H20N2O5/c24-18(25)11-22-19(26)21(9-10-21)23-20(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,26)(H,23,27)(H,24,25) |
InChI Key |
NUIYZPLLJCBJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected amino acid. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The resulting Fmoc-protected amino acid is then coupled with a cyclopropylamine derivative under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles under basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Bases such as sodium hydroxide (NaOH), triethylamine (TEA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid has a wide range of scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amines.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Stability and Handling
- Cyclopropane-containing compounds are prone to ring-opening under acidic or oxidative conditions due to strain, necessitating careful handling .
- Cyclohexane derivatives () are more stable but require room-temperature storage to prevent crystallization .
- The cyano-methyl analog () may exhibit hydrolytic instability in basic conditions, limiting its use in long-term applications.
Biological Activity
The compound 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid , often referred to by its IUPAC name, is a derivative of amino acids modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification enhances its stability and solubility, making it a subject of interest in biochemical research. The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors.
Chemical Structure
The chemical structure of the compound is characterized by the presence of:
- A fluorenylmethoxycarbonyl group, which serves as a protective moiety.
- A cyclopropyl ring that may influence its binding properties.
- An acetic acid moiety that contributes to its amphiphilic nature.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, studies have indicated that it can inhibit proteases, which play crucial roles in various physiological processes.
- Receptor Binding : Preliminary research suggests that the compound may interact with certain receptors, potentially modulating their activity. This could have implications for drug development targeting specific diseases.
- Cellular Assays : The compound has been utilized in cellular assays to evaluate its cytotoxic effects and overall biological impact on different cell lines.
The mechanism of action for 2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}acetic acid involves:
- Binding Interactions : The fluorenyl group may facilitate hydrophobic interactions with target proteins, while the cyclopropyl moiety could enhance binding affinity through steric effects.
- Modulation of Protein Activity : By binding to active sites or allosteric sites on enzymes or receptors, the compound can alter their functional states, leading to changes in biological outcomes.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
In a study investigating the enzyme inhibition properties of this compound, it was found that at concentrations above 10 µM, significant inhibition was observed against serine proteases. The study employed kinetic assays to determine the IC50 values, highlighting the compound's potential as a therapeutic agent in diseases where protease activity is dysregulated.
Case Study 2: Receptor Binding
Another research effort focused on the interaction of this compound with G-protein coupled receptors (GPCRs). Using radiolabeled ligand binding assays, researchers demonstrated that the compound binds with moderate affinity to specific GPCR subtypes, suggesting possible applications in modulating signaling pathways relevant to neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
